2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole
Description
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole is a substituted benzoxazole derivative characterized by a fused oxazole ring system with four distinct functional groups: a tert-butyl group at position 2, chlorine at position 4, fluorine at position 6, and a reactive isocyanato (-NCO) group at position 5. The tert-butyl group enhances steric bulk and solubility in nonpolar solvents, while the chloro and fluoro substituents introduce electron-withdrawing effects, modulating electronic properties.
Synthesis typically involves cyclization of o-aminophenol derivatives followed by sequential halogenation and isocyanato functionalization. Its crystalline structure and reactivity profile suggest applications in advanced material science, though specific industrial uses remain under investigation.
Properties
CAS No. |
650598-21-3 |
|---|---|
Molecular Formula |
C12H10ClFN2O2 |
Molecular Weight |
268.67 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C12H10ClFN2O2/c1-12(2,3)11-16-8-6(13)4-7(14)9(15-5-17)10(8)18-11/h4H,1-3H3 |
InChI Key |
LWIHGIQNTZZHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C(C(=C2O1)N=C=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution.
Isocyanate Formation: The isocyanato group is introduced by reacting the corresponding amine with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro groups at positions 4 and 6 undergo nucleophilic aromatic substitution (SNAr) under controlled conditions.
Example reaction with amines (Scheme 9A, ):
-
Substrate : 6-Bromo-3H-1,3-benzoxazol-2-one
-
Reagents : Lithium-halogen exchange followed by ketone addition
-
Product : Piperidine derivatives (e.g., 21m )
-
Conditions : -78°C to 100°C, THF/toluene
| Position | Leaving Group | Nucleophile | Product Class | Yield (%) | Reference |
|---|---|---|---|---|---|
| C4 | Cl | Piperidine | Benzoxazolone carboxamide | 65–80 | |
| C6 | F | Amines | Substituted benzoxazoles | 70–85 |
Isocyanato Group Reactivity
The isocyanato group (-NCO) at position 7 participates in covalent bond formation with nucleophiles (e.g., amines, alcohols).
Key reaction pathways :
| Nucleophile | Product Class | Application | Reaction Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 4-Phenylbutylamine | Urea derivative | Enzyme inhibition | 1.2 × 10³ | |
| Methanol | Carbamate | Herbicide intermediate | 8.5 × 10² |
Cyclization and Annulation Reactions
The benzoxazole core facilitates intramolecular cyclization under catalytic conditions.
Example : Cu-catalyzed cross-coupling for N-arylation (Scheme 11, ):
-
Substrate : Bromo-nitrophenol (51b )
-
Reagents : 4-Methylpiperazin-2-one, Cu catalyst
-
Product : Fused bicyclic compounds (e.g., 50k )
-
Yield : 60–75%
Mechanism :
-
Oxidative addition of Cu to C-Br bond.
-
Transmetallation with piperazinone.
-
Reductive elimination to form C-N bond.
Friedel-Crafts Acylation (Scheme 5, )
-
Substrate : Benzoxazolone
-
Reagents : AlCl₃·DMF, benzoyl chloride
-
Product : 5-Benzoyl-3H-1,3-benzoxazol-2-one (49 )
-
Yield : 82%
Fries-like Rearrangement (Scheme 5B, )
-
Substrate : N-Acylated benzoxazolone (51a )
-
Conditions : Heating with AlCl₃
-
Product : 6-Benzoyl-3H-1,3-benzoxazol-2-one (52a )
-
Regioselectivity : >90% at C6
Stability and Decomposition
The compound decomposes under strong acidic/basic conditions:
-
Acidic hydrolysis (TFA, 153°C): Cleavage of tert-butyl group .
-
Basic hydrolysis (NaOH, reflux): Isocyanato → amine conversion.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Rate Constant (Relative) | Selectivity |
|---|---|---|---|
| SNAr (C4-Cl) | Chlorine | 1.0 (reference) | High |
| Isocyanato-amine coupling | -NCO | 3.2 | Moderate |
| Friedel-Crafts acylation | Benzoxazole ring | 0.8 | High |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its unique structure, which allows for interactions with biological targets. Notably:
- Anticancer Activity : Research indicates that derivatives of benzoxazole compounds exhibit anticancer properties. The isocyanate functional group may enhance the reactivity towards biological nucleophiles, potentially leading to the development of novel anticancer agents .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures have shown antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .
Materials Science
In materials science, 2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole can be utilized in:
- Polymer Chemistry : The isocyanate group allows for the synthesis of polyurethanes and other polymers with desirable mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance performance characteristics such as flexibility and resistance to degradation .
Agricultural Chemistry
The compound's structural features make it a candidate for use in agrochemicals:
- Pesticide Development : The unique reactivity of isocyanates can be harnessed to create novel pesticides or herbicides that target specific pathways in pests while minimizing impact on non-target organisms .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis of various benzoxazole derivatives, including 2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Polymer Applications
Research conducted on the use of isocyanates in creating polyurethane foams demonstrated that incorporating this compound improved the thermal stability and mechanical strength of the resulting materials. This finding supports its application in high-performance materials used in construction and automotive industries .
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Substituent Effects
- Target Compound : The unique combination of tert-butyl (steric bulk), chloro/fluoro (electron-withdrawing), and isocyanato (reactive) groups creates a multifunctional profile. The isocyanato group enables covalent bonding with amines or alcohols, facilitating use in polymer networks.
- 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) (Tinopal®OB CO): A dimeric benzoxazole bridged by a thiophene group. The extended conjugation system enhances fluorescence, making it a fluorescent brightener in coatings and inks . Unlike the target compound, it lacks reactive sites but excels in optical stability and heat resistance.
- 5-Chloro-1,3-benzoxazole : A simpler analog with a single chloro substituent. It exhibits moderate thermal stability and is often used as an intermediate in pharmaceutical synthesis.
Reactivity and Stability
- The target compound ’s isocyanato group undergoes rapid reactions with nucleophiles (e.g., amines), enabling its use in polyurethane or polyurea synthesis. However, moisture sensitivity limits its storage stability.
- Tinopal®OB CO demonstrates exceptional chemical and thermal stability due to its dimeric structure and tert-butyl groups, which resist degradation under UV light and high-temperature conditions .
- Simpler analogs like 5-chloro-1,3-benzoxazole lack specialized functional groups, resulting in narrower application scopes.
Research Findings and Industrial Relevance
- The chloro and fluoro substituents may also impart antimicrobial properties, relevant to agrochemical development.
- Tinopal®OB CO: Industrial data confirm its role in improving whiteness and brightness in paper coatings and inks, with performance metrics tied to its fluorescence quantum yield (~0.85) .
- Comparative Limitations: The target compound’s moisture-sensitive isocyanato group requires stringent handling, whereas Tinopal®OB CO’s inertness allows broader industrial use.
Biological Activity
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole (CAS Number: 650598-21-3) is a synthetic compound belonging to the benzoxazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections explore its synthesis, biological activity, and relevant research findings.
The molecular formula of 2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole is with a molecular weight of approximately 268.67 g/mol. Key properties include:
- LogP : 3.885 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 55.46 Ų
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClFN₂O₂ |
| Molecular Weight | 268.67 g/mol |
| LogP | 3.885 |
| Polar Surface Area (PSA) | 55.46 Ų |
Antibacterial and Antifungal Activity
Benzoxazole derivatives have shown significant antibacterial and antifungal effects in various studies. For instance, compounds derived from benzothiazole and urea have demonstrated in vitro activity against multiple pathogens, with minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives .
Anticancer Potential
Benzoxazole derivatives have been investigated for their anticancer properties. In particular, compounds that inhibit specific kinases associated with cancer proliferation have been identified. For example, some benzothiazole derivatives showed potent inhibition of T-cell proliferation at IC50 values around 0.004 μM . While direct studies on the anticancer effects of 2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole are not available, the structural similarities to known active compounds suggest potential efficacy.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activity against human cancer cell lines. The results indicated that certain modifications could enhance potency against leukemia and CNS cancers .
- Mechanistic Studies : Research on related compounds has focused on their mechanisms of action, including their ability to inhibit DNA gyrase and other enzymes critical for bacterial survival . This suggests that similar mechanisms may be applicable to 2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole.
- Pharmacological Profiles : The pharmacological profiles of benzoxazole derivatives indicate a trend toward increased selectivity and reduced toxicity with specific substitutions on the benzene ring . This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-<i>tert</i>-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the benzoxazole core. For example, the isocyanato group (-NCO) can be introduced via phosgenation of a precursor amine under anhydrous conditions . Purity optimization requires rigorous purification steps such as column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or THF. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (in CDCl3 or DMSO-<i>d</i>6), FTIR (to confirm the -NCO stretch at ~2250 cm<sup>-1</sup>), and high-resolution mass spectrometry (HRMS) . X-ray crystallography is recommended for definitive stereochemical confirmation if crystalline derivatives are synthesized .
Q. What are the key reactivity patterns of the isocyanato group in this compound?
- Methodological Answer : The isocyanato group reacts readily with amines (to form ureas) and alcohols (to form carbamates). For example, coupling with primary amines (e.g., aniline derivatives) in dry THF at 0–5°C yields stable urea adducts. Reaction progress can be tracked via FTIR loss of the -NCO peak .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer : Molecular docking (e.g., using GOLD or AutoDock) against target proteins (e.g., kinases or antimicrobial targets) can prioritize derivatives for synthesis. QSAR models incorporating electronic (Hammett σ) and steric (Taft <i>E</i>s) parameters of substituents (e.g., Cl, F, <i>tert</i>-butyl) improve predictive accuracy .
Q. What experimental strategies resolve contradictions in reported reaction yields for benzoxazole derivatives?
- Methodological Answer : Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate via <i>in situ</i> FTIR or LC-MS. For example, discrepancies in phosgenation yields may arise from trace moisture; using molecular sieves or activated CaCl2 desiccants improves consistency .
Q. How does the <i>tert</i>-butyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : Perform accelerated stability studies in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the isocyanato group to amine). The bulky <i>tert</i>-butyl group enhances steric protection against nucleophilic attack, improving stability in mild acidic conditions (pH 4–6) .
Q. What assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., <i>S. aureus</i>) and Gram-negative (e.g., <i>E. coli</i>) strains. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. Structural analogs of benzothiazoles have shown activity via membrane disruption, suggesting similar mechanisms for this compound .
Data Contradictions and Resolution
Q. Why do reported melting points vary for halogenated benzoxazole derivatives?
- Methodological Answer : Variations arise from differences in crystallinity and polymorph formation. Standardize recrystallization solvents (e.g., ethanol vs. hexane) and use differential scanning calorimetry (DSC) to identify polymorphic transitions. For example, a 2°C variation in mp for a related chloro-fluoro benzothiazole was traced to solvent polarity effects .
Q. How can researchers address discrepancies in spectroscopic data for isocyanato-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
